

# Benchmarking RG7167: A Look at a Discontinued MEK Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: RG7167

Cat. No.: B1574684

[Get Quote](#)

It is important to note for the scientific community that the clinical development of **RG7167**, a selective MEK inhibitor, was discontinued around 2014. As a result, a direct comparison against current standard-of-care treatments is not feasible due to the lack of advanced clinical trial data.

This guide serves to provide a summary of the available scientific information on **RG7167**, including its mechanism of action and the pathway it targets, which may hold archival interest for researchers in oncology and drug development.

## RG7167: Mechanism of Action

**RG7167** is a potent, orally bioavailable small molecule that functions as a highly selective inhibitor of MEK (Mitogen-activated protein kinase kinase).<sup>[1]</sup> MEK is a key kinase in the RAS/RAF/MEK/ERK signaling cascade, commonly known as the MAPK (Mitogen-Activated Protein Kinase) pathway. This pathway is a crucial regulator of fundamental cellular processes, including proliferation, differentiation, and survival.

In numerous cancers, mutations in upstream proteins like BRAF and RAS lead to the constitutive activation of the MAPK pathway, driving uncontrolled cell growth and tumor progression. By targeting MEK, **RG7167** was designed to block the phosphorylation and subsequent activation of ERK1 and ERK2, thereby inhibiting downstream signaling and suppressing tumor cell growth.<sup>[1]</sup> Preclinical studies in xenograft models had shown that single-agent administration of **RG7167** could lead to complete tumor regression.<sup>[1]</sup>

## The MAPK Signaling Pathway and RG7167 Inhibition

The diagram below illustrates the simplified MAPK signaling cascade and highlights the intended point of intervention for **RG7167**.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [Benchmarking RG7167: A Look at a Discontinued MEK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1574684#benchmarking-rg7167-against-standard-of-care>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)